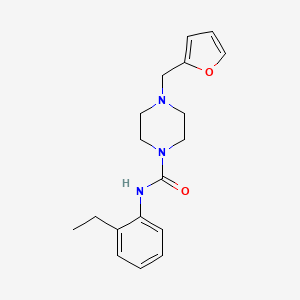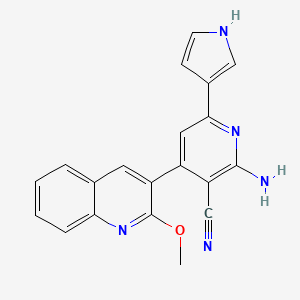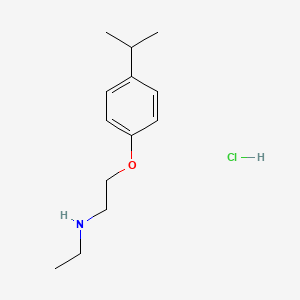![molecular formula C15H11N3O5 B5336484 5-nitro-6-{2-[3-(2-propyn-1-yloxy)phenyl]vinyl}-2,4-pyrimidinediol](/img/structure/B5336484.png)
5-nitro-6-{2-[3-(2-propyn-1-yloxy)phenyl]vinyl}-2,4-pyrimidinediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-nitro-6-{2-[3-(2-propyn-1-yloxy)phenyl]vinyl}-2,4-pyrimidinediol is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to possess several unique properties that make it a promising candidate for various applications. In
Mecanismo De Acción
The mechanism of action of 5-nitro-6-{2-[3-(2-propyn-1-yloxy)phenyl]vinyl}-2,4-pyrimidinediol involves the activation of the caspase pathway. This compound induces apoptosis in cancer cells by activating caspase-3 and caspase-7, which are key enzymes involved in the apoptotic process. Additionally, this compound has been found to inhibit the growth and metastasis of cancer cells by suppressing the expression of several genes involved in cancer progression, including Bcl-2, MMP-2, and MMP-9.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. This compound has been found to induce oxidative stress in cancer cells, leading to the activation of the caspase pathway and apoptosis. Additionally, this compound has been found to inhibit the growth and metastasis of cancer cells by suppressing the expression of several genes involved in cancer progression. This compound has also been found to have anti-inflammatory activity by suppressing the expression of several pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-nitro-6-{2-[3-(2-propyn-1-yloxy)phenyl]vinyl}-2,4-pyrimidinediol has several advantages for lab experiments. This compound has been found to have potent anti-cancer activity against several types of cancer cells, making it a promising candidate for cancer research. Additionally, this compound has been found to have anti-inflammatory activity, making it a potential candidate for inflammation-related research. However, the limitations of this compound include its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on 5-nitro-6-{2-[3-(2-propyn-1-yloxy)phenyl]vinyl}-2,4-pyrimidinediol. One direction is to investigate the potential of this compound as a therapeutic agent for cancer treatment. Another direction is to explore the anti-inflammatory properties of this compound and its potential as a treatment for inflammatory diseases. Additionally, future research can focus on improving the solubility of this compound in water to make it easier to work with in lab experiments. Finally, the potential of this compound as a lead compound for the development of new anti-cancer and anti-inflammatory drugs can also be explored.
Métodos De Síntesis
The synthesis of 5-nitro-6-{2-[3-(2-propyn-1-yloxy)phenyl]vinyl}-2,4-pyrimidinediol involves several steps. The starting material for the synthesis is 2,4-dihydroxypyrimidine, which is reacted with nitric acid to form 5-nitro-2,4-dihydroxypyrimidine. This intermediate is then reacted with 2-(3-bromo-phenyl)acetaldehyde in the presence of a base to form 5-nitro-6-{2-[3-(bromomethyl)phenyl]vinyl}-2,4-dihydroxypyrimidine. The final step involves the reaction of this intermediate with propargyl alcohol in the presence of a base to form this compound.
Aplicaciones Científicas De Investigación
5-nitro-6-{2-[3-(2-propyn-1-yloxy)phenyl]vinyl}-2,4-pyrimidinediol has been found to have several scientific research applications. One of the most promising applications is in the field of cancer research. This compound has been shown to have potent anti-cancer activity against several types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been found to inhibit the growth and metastasis of cancer cells by suppressing the expression of several genes involved in cancer progression.
Propiedades
IUPAC Name |
5-nitro-6-[(E)-2-(3-prop-2-ynoxyphenyl)ethenyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5/c1-2-8-23-11-5-3-4-10(9-11)6-7-12-13(18(21)22)14(19)17-15(20)16-12/h1,3-7,9H,8H2,(H2,16,17,19,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRUZCKJPCGHQN-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC(=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=CC=CC(=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-propyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5336411.png)
![N-[(1'-methyl-1,4'-bipiperidin-3-yl)methyl]-N'-(4-methylphenyl)urea](/img/structure/B5336413.png)
![5-(4-chlorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5336416.png)

![2-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-3-pyridinol](/img/structure/B5336426.png)

![N~1~,N~1~-dimethyl-N~4~-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5336446.png)
![4-[2-(4-tert-butylbenzoyl)hydrazino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5336448.png)
![2,2,2-trifluoro-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B5336461.png)
![3-amino-6-(4-fluorophenyl)-N-isopropylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5336466.png)
![2-(4-chlorophenyl)-5-methyl-4-[(5-methyl-2-thienyl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5336469.png)
![3-({2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoic acid](/img/structure/B5336477.png)
![1,3,5-trimethyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B5336489.png)

